2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride
Overview
Description
2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminoethoxy group attached to a dichloropyridine ring, which is further stabilized by the addition of hydrochloride.
Mechanism of Action
Target of Action
A compound with a similar structure, nacubactam, has been found to inhibit serine β-lactamases and penicillin-binding proteins (pbps), which are crucial in the synthesis process of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
It’s worth noting that compounds with similar structures, such as nacubactam, can directly stop the peptidoglycan synthesis process by inhibiting serine β-lactamases and pbps .
Biochemical Pathways
A compound known as aminoethoxyvinylglycine (avg) has been shown to competitively inhibit acc (1-aminocyclopropane-1-carboxylic acid) synthase, which is the enzyme responsible for the conversion of s-adenosylmethionine (sam) to acc, the immediate precursor of ethylene in plants .
Result of Action
Avg, a compound with a similar structure, has been shown to reduce both ethylene and protein biosynthesis in plant tissues .
Biochemical Analysis
Biochemical Properties
2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride plays a vital role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cystathionine beta-lyase and cystathionine gamma-lyase, which are involved in the biosynthesis of ethylene . By inhibiting these enzymes, this compound can modulate the production of ethylene, a critical plant hormone. Additionally, this compound interacts with various proteins, altering their function and stability, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In plant cells, this compound has been shown to inhibit ethylene production, leading to changes in growth and development . In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity and preventing the catalysis of biochemical reactions . Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can lead to changes in cellular function and metabolic processes, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular processes, which are important considerations for experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, such as cellular stress and apoptosis, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the biosynthesis of ethylene and other metabolites, altering the overall metabolic profile of cells. By modulating enzyme activity and gene expression, this compound can impact key metabolic pathways, making it a valuable tool for studying cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes and biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function . This compound can be targeted to specific compartments or organelles within the cell, where it interacts with biomolecules and exerts its effects. Post-translational modifications and targeting signals play a crucial role in directing this compound to its site of action, influencing its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride typically involves the reaction of 3,5-dichloropyridine with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and pH to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the pyridine ring or the aminoethoxy group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the aminoethoxy group, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: A related compound with similar aminoethoxy functionality but lacking the dichloropyridine ring.
3,5-Dichloropyridine: Shares the dichloropyridine ring but lacks the aminoethoxy group.
Uniqueness
2-(2-Aminoethoxy)-3,5-dichloropyridine hydrochloride is unique due to the combination of the aminoethoxy group and the dichloropyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)oxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O.ClH/c8-5-3-6(9)7(11-4-5)12-2-1-10;/h3-4H,1-2,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREGKCFZSMCZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCCN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-93-0 | |
Record name | Ethanamine, 2-[(3,5-dichloro-2-pyridinyl)oxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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